2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide
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Overview
Description
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a chloro group, a methyl group, and an isoxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of the Rings: The isoxazole and pyridine rings are then coupled together through a cyclization reaction.
Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride.
Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of the amine with acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include tetrahydrofuran and dimethyl sulfoxide.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out under basic conditions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products include substituted amides and thiols.
Oxidation Reactions: Products include oxides and hydroxylated derivatives.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science:
Biological Research: The compound is used as a tool in biological research to study the effects of heterocyclic compounds on biological systems.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide: can be compared with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its fused isoxazole-pyridine ring system, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H8ClN3O2 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-2-3-6-8(12-7(14)4-10)13-15-9(6)11-5/h2-3H,4H2,1H3,(H,12,13,14) |
InChI Key |
PCBWHFUYPSERLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)CCl |
Origin of Product |
United States |
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